1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile
Description
This compound is a nicotinonitrile derivative featuring a complex azo linkage and a phenyl-1,2,4-oxadiazole substituent. Its structure combines a dihydro-2-oxo nicotinonitrile core with a phenyloxadiazole-azo moiety, which is critical for its electronic and steric properties.
Properties
CAS No. |
60024-34-2 |
|---|---|
Molecular Formula |
C21H14N6O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H14N6O3/c1-12-15(11-22)19(28)24-20(29)17(12)26-25-16-10-6-5-9-14(16)21-23-18(27-30-21)13-7-3-2-4-8-13/h2-10H,1H3,(H2,24,28,29) |
InChI Key |
CFSKOYDJFFEWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile typically involves multiple steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between 3-cyanopyridine and an appropriate aldehyde under basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Azo Coupling Reaction: The final step involves an azo coupling reaction between the synthesized nicotinonitrile derivative and a diazonium salt derived from 3-phenyl-1,2,4-oxadiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities. The specific structure of this compound includes a pyridine core and multiple functional groups that contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of nicotinonitriles exhibit anticancer properties. For instance, nicotinonitrile derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. A notable study highlighted the effectiveness of similar compounds against various cancer cell lines, suggesting that 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile may also possess similar properties .
Antimicrobial Properties
Nicotinonitriles have demonstrated broad-spectrum antimicrobial activities. Compounds within this class can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics. The structural features of this compound could enhance its efficacy against resistant strains of bacteria .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Enzyme inhibition studies suggest that it could effectively target specific enzymes involved in metabolic pathways related to disease states. For example, certain nicotinonitrile derivatives have been identified as inhibitors of sulfide:quinone oxidoreductase, which is implicated in cardiac remodeling .
Dyes and Pigments
Due to its azo group, this compound can be utilized in the synthesis of dyes and pigments. The compound's ability to form stable colored complexes makes it suitable for applications in textiles and coatings .
Photophysical Properties
Studies on similar compounds have shown that they possess interesting photophysical properties that can be harnessed in optoelectronic devices. The molecular structure allows for effective light absorption and emission characteristics, making it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electronic Properties : The phenyl-1,2,4-oxadiazole group in the target compound enhances electron-deficient character, improving charge-transfer efficiency in optoelectronic applications .
- Biological Activity : The azo-oxadiazole hybrid structure demonstrates broad-spectrum antimicrobial activity, likely due to membrane disruption and metal ion chelation . In contrast, the acetyl-isoxazole derivative’s anticancer activity is linked to kinase domain interactions .
- Synthetic Challenges : The target compound’s synthesis requires precise control of azo coupling conditions to avoid byproducts, whereas p-tolyl and acetyl-isoxazole derivatives are more straightforward to prepare .
Biological Activity
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile (CAS Number: 60024-34-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2-dihydro derivative with a hydroxyl group and an oxadiazole moiety. Its molecular formula is with a molecular weight of 398.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H14N6O3 |
| Molecular Weight | 398.37 g/mol |
| CAS Number | 60024-34-2 |
| EINECS | 262-026-0 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including the compound . Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .
Anticancer Activity
The oxadiazole scaffold is recognized for its anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. In vitro studies have shown that compounds with the oxadiazole ring can effectively target cancer cell lines, leading to decreased viability and increased cell death .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
- Interaction with DNA : Certain derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable study investigated the effectiveness of oxadiazole derivatives against Alzheimer’s disease by targeting butyrylcholinesterase (BuChE). The results indicated that specific compounds exhibited high selectivity towards BuChE with IC50 values significantly lower than traditional treatments like donepezil .
Another research effort focused on the synthesis and biological evaluation of oxadiazole-based compounds for their anticancer properties. The study concluded that some derivatives displayed potent cytotoxicity against various cancer cell lines, showcasing their potential as therapeutic agents .
Q & A
What synthetic strategies are recommended for achieving high regioselectivity in the azo coupling step during the synthesis of this compound?
To optimize regioselectivity in the azo coupling step, control reaction pH (neutral to slightly alkaline), use polar aprotic solvents (e.g., dimethylformamide), and maintain temperatures between 0–5°C to suppress side reactions. Catalysts like sodium nitrite or copper salts can enhance coupling efficiency. Purification via column chromatography or recrystallization ensures product purity. Multi-step monitoring using thin-layer chromatography (TLC) is critical to isolate intermediates .
How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
Discrepancies in NMR data may arise from tautomerism, solvent effects, or impurities. Validate results using complementary techniques:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight.
- Infrared (IR) Spectroscopy identifies functional groups.
- HPLC assesses purity (>95% ideal).
Compare experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities .
What methodologies are effective in evaluating the electronic effects of the 1,2,4-oxadiazole ring on the compound’s reactivity?
- Computational Studies : Use DFT calculations to map electron density and frontier molecular orbitals.
- Kinetic Analysis : Monitor reaction rates under varying conditions (e.g., nucleophilic substitution with thiols or amines).
- Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups on the oxadiazole ring to assess electronic modulation .
What experimental approaches can optimize the cyclocondensation step to form the 1,2,4-oxadiazole moiety?
Key strategies include:
- Stoichiometric Control : Use a 1:1 molar ratio of nitrile and hydroxylamine derivatives.
- Dehydrating Agents : Employ polyphosphoric acid or thionyl chloride to drive cyclization.
- Temperature Optimization : Conduct reactions at 80–100°C for 6–12 hours.
Monitor progress via TLC and isolate intermediates to minimize byproducts like open-chain amides .
How can researchers systematically investigate the impact of substituents on the phenyl ring of the azo group concerning photophysical properties?
- Analog Synthesis : Prepare derivatives with substituents (e.g., -NO₂, -OCH₃) at the phenyl ring’s para/meta positions.
- Spectroscopic Analysis : Measure UV-Vis absorption (λmax) and fluorescence emission to correlate substituent effects with π→π* transitions.
- Solvatochromism Studies : Test in solvents of varying polarity to assess intramolecular charge transfer .
What are the best practices for ensuring reproducibility in multi-step syntheses, particularly when scaling reactions?
- Reaction Monitoring : Use HPLC or in-situ IR for real-time tracking.
- Parameter Consistency : Strictly control temperature, stirring rate, and solvent purity.
- Pilot Studies : Scale up incrementally (e.g., 100 mg → 1 g → 10 g) with rigorous intermediate characterization.
Document deviations (e.g., exotherms) and adjust protocols accordingly .
How can contradictory results regarding the compound’s stability under acidic conditions be resolved methodologically?
- Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–40°C for 24–72 hours.
- Analytical Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring).
- pH-Solubility Analysis : Measure solubility vs. pH to determine stability thresholds.
Cross-reference findings with accelerated stability tests (40°C/75% RH) .
What advanced techniques are recommended for elucidating the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
How can researchers design experiments to assess the compound’s potential as a photosensitizer in material science applications?
- Photostability Tests : Expose to UV light (365 nm) and monitor degradation via UV-Vis.
- Electrochemical Analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels.
- Thin-Film Fabrication : Deposit on ITO glass and measure charge-carrier mobility .
What strategies mitigate challenges in purifying this compound due to its low solubility in common solvents?
- Solvent Screening : Test binary mixtures (e.g., DCM/methanol) or ionic liquids.
- Sonication-Assisted Crystallization : Enhance crystal nucleation.
- Microwave-Assisted Recrystallization : Reduce particle size for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
